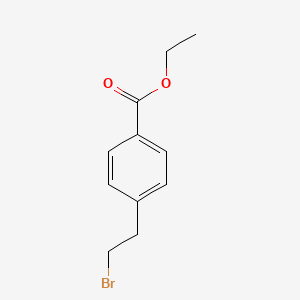

Ethyl 4-(2-bromoethyl)benzoate

Description

Contextual Significance within Contemporary Synthetic Organic Chemistry

In modern synthetic organic chemistry, the value of a compound is often determined by its utility as a versatile precursor for more complex molecular architectures. Ethyl 4-(2-bromoethyl)benzoate serves this role effectively. Its significance lies in the dual reactivity offered by its functional groups. The bromoethyl group provides a reactive site for nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of other functional groups. This makes it a key building block for constructing larger molecules with tailored properties.

Furthermore, the ester functionality can undergo reactions such as hydrolysis, reduction, or transesterification. The presence of the bromine atom, a good leaving group, on the ethyl side-chain facilitates its use in the synthesis of diverse derivatives, which are precursors for pharmaceuticals and specialized polymers. Its structure is a platform for creating bifunctional molecules, where one part can be anchored or modified via the bromoethyl group while the other (the aromatic ester) remains available for different chemical transformations.

Evolution of Research Trajectories Pertaining to Halogenated Aromatic Esters

The field of halogenated aromatic esters, the chemical class to which this compound belongs, has undergone significant evolution. Early research often focused on the fundamental synthesis and characterization of these compounds, exploring methods for their preparation, such as the esterification of halogenated carboxylic acids. researchgate.netresearchcommons.org The primary interest was in understanding the influence of halogen substituents on the reactivity of the aromatic ring and the ester group.

Over time, research has shifted towards harnessing the unique properties of these compounds for functional applications. Studies have explored how halogenation affects the biological activity of molecules, with findings that halogenated benzenes can induce xenobiotic metabolism. epa.gov The focus has expanded from simple synthetic targets to the development of complex materials and bioactive agents. For instance, research has delved into using halogenated esters as intermediates for pharmaceuticals, agrochemicals, and in materials science. guidechem.com Recent methodologies have even focused on more efficient and environmentally benign ways to achieve aromatic halogenation. organic-chemistry.org This trajectory from fundamental synthesis to applied science highlights the growing appreciation for halogenated aromatic esters as critical tools in molecular design and engineering. nih.gov

Current Research Frontiers and Prospective Avenues for this compound

Current research on this compound and its close analogs is pushing into advanced materials and medicinal chemistry. A significant frontier is its application in polymer science. Studies on the thermal polymerization of its corresponding alkali metal salts, alkali 4-(2-bromoethyl)benzoates, have shown that the reaction pathway is highly dependent on the cation. elsevierpure.com For example, polymerization of the potassium salt leads to the formation of a polyester, poly(oxycarbonyl-1,4-phenylene-ethylene), through polycondensation. elsevierpure.com In contrast, the lithium salt primarily undergoes elimination of hydrogen bromide to form a vinyl group, which then polymerizes to poly(methyl 4-vinylbenzoate) after esterification. elsevierpure.com This tunable reactivity presents a prospective avenue for creating novel polymers with specific properties by carefully selecting reaction conditions.

The compound's role as a precursor in medicinal chemistry is another active area of investigation. The bromoethyl moiety is a handle for attaching the benzoate (B1203000) core to other molecular scaffolds. Its analog, Mthis compound, is used as an intermediate in synthesizing kinase inhibitors and anti-inflammatory agents. This suggests a clear path for this compound to be used in the development of new therapeutic agents. Future research will likely focus on exploiting its reactivity to build libraries of complex molecules for high-throughput screening and to synthesize functionalized polymers and dynamic covalent networks. tue.nl

Interactive Data Tables

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | 2417-73-4 | C₁₁H₁₃BrO₂ | 257.12 | Boiling Point: 308.57°C; Density: 1.403 g/cm³ (for the 2-substituted isomer) |

| Ethyl 4-(bromomethyl)benzoate (B8499459) | 26496-94-6 | C₁₀H₁₁BrO₂ | 243.10 | Melting Point: 28-40°C; A versatile building block in organic synthesis. guidechem.comthermofisher.com |

| Ethyl 4-bromobenzoate (B14158574) | 5798-75-4 | C₉H₉BrO₂ | 229.07 | Bromine is directly attached to the aromatic ring, altering electronic properties. nist.gov |

| Ethyl 4-methylbenzoate | 94-08-6 | C₁₀H₁₂O₂ | 164.20 | A precursor for the synthesis of Ethyl 4-(bromomethyl)benzoate. lookchem.com |

Spectroscopic Data for Related Benzoate Esters

| Compound Name | Spectroscopic Technique | Key Signals (δ, ppm or cm⁻¹) |

| Ethyl 2-(bromomethyl)benzoate | ¹H NMR (CDCl₃) | δ 1.43 (t, 3H), 4.41 (q, 2H), 4.96 (s, 1H), 7.24-7.48 (m, 4H). chemicalbook.com |

| Ethyl 4-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate | ¹³C NMR | δ 119.66 and 144.38 (C-5 and C-4 of triazole ring). researchgate.net |

| Ethyl 4-(bromomethyl)benzoate | ¹H NMR (for related compound 5) | δ 1.17 (t, 3H), 1.38 (t, 3H), 3.27 (s, 2H), 4.12 (q, 2H), 4.37 (q, 2H), 7.22 (d, 2H), 7.92 (d, 2H). rsc.org |

| Ethyl 4-bromo-3-(bromomethyl)benzoate | ¹H NMR | δ ~1.3–1.4 (CH₃), ~4.3–4.4 (CH₂), ~4.5 (CH₂Br). |

Properties

IUPAC Name |

ethyl 4-(2-bromoethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)10-5-3-9(4-6-10)7-8-12/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHYTANYIIPXOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Insights

Established Synthetic Routes for Ethyl 4-(2-bromoethyl)benzoate

Established methods for the synthesis of this compound primarily rely on conventional organic reactions. These routes can be categorized into direct esterification of a pre-functionalized benzoic acid, selective bromination of an ethylbenzoate precursor, and multi-step pathways involving sequential functional group manipulations.

Esterification Reactions for Carboxylic Acid Precursors

One of the most direct methods for the synthesis of this compound is the esterification of 4-(2-bromoethyl)benzoic acid. This reaction, typically carried out in the presence of an acid catalyst, involves the reaction of the carboxylic acid with ethanol.

The precursor, 4-(2-bromoethyl)benzoic acid, can be synthesized from 4-(2-hydroxyethyl)benzoic acid through the conversion of the hydroxyl group to a bromide. This can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The subsequent esterification is often accomplished via Fischer esterification, where the carboxylic acid and ethanol are refluxed in the presence of a catalytic amount of a strong mineral acid like sulfuric acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

| Reaction Step | Reagents and Conditions | Product | Citation |

| Bromination of Precursor | 4-(2-hydroxyethyl)benzoic acid, PBr₃ or HBr | 4-(2-bromoethyl)benzoic acid | |

| Esterification | 4-(2-bromoethyl)benzoic acid, Ethanol, cat. H₂SO₄, reflux | This compound | chemicalbook.comchemicalbook.com |

Selective Bromination Strategies for Alkyl Chains

An alternative approach involves the selective bromination of the ethyl side chain of ethyl 4-ethylbenzoate. This method relies on a free radical substitution reaction, typically initiated by light or a radical initiator in the presence of a brominating agent like N-bromosuccinimide (NBS).

The success of this strategy hinges on the regioselectivity of the bromination. While bromination of a benzylic methyl group is generally selective, the bromination of an ethyl group can potentially yield a mixture of 1-bromoethyl and 2-bromoethyl isomers. The reaction conditions, such as the choice of solvent and initiator, can influence the product distribution. For instance, the use of NBS in a non-polar solvent like carbon tetrachloride, with a radical initiator such as benzoyl peroxide, is a common method for benzylic bromination. ysu.edu

| Starting Material | Brominating Agent | Initiator | Solvent | Product | Citation |

| Ethyl 4-ethylbenzoate | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride | This compound (and isomers) | ysu.edu |

Multistep Reaction Sequences Involving Functional Group Transformations

Multistep synthetic sequences offer greater flexibility and control in the synthesis of this compound, especially when starting from more readily available precursors. A common strategy involves the initial synthesis of a precursor with a different functional group at the desired position, followed by its conversion to the bromoethyl group.

One such pathway begins with 4-acetylbenzoic acid. The synthesis can proceed through the following steps:

Esterification: The carboxylic acid is first converted to its ethyl ester, ethyl 4-acetylbenzoate.

Reduction: The acetyl group is then reduced to a secondary alcohol, yielding ethyl 4-(1-hydroxyethyl)benzoate.

Dehydration: The alcohol is dehydrated to form ethyl 4-vinylbenzoate.

Hydrobromination: Finally, the addition of hydrogen bromide across the double bond of the vinyl group, typically following an anti-Markovnikov addition pathway initiated by peroxides, yields the target compound, this compound.

Another multistep approach starts with the commercially available ethyl 4-hydroxybenzoate, which can undergo a Williamson ether synthesis with a suitable bromo-functionalized reagent, although this is more commonly used to introduce longer alkyl chains. mdpi.com

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, novel and sustainable synthetic approaches for the preparation of bromoethyl benzoates are being explored. These methods focus on the use of catalytic pathways to enhance efficiency and the application of green chemistry principles to minimize environmental impact.

Catalytic Pathways for Enhanced Efficiency

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and often allowing for milder reaction conditions. In the synthesis of this compound, catalysis can be applied to several steps.

For the esterification of 4-(2-bromoethyl)benzoic acid, solid acid catalysts, such as ion-exchange resins or zeolites, can be employed as heterogeneous catalysts. These catalysts are easily separable from the reaction mixture, allowing for their reuse and simplifying the purification process. Enzymatic catalysis, using lipases, presents a highly selective and environmentally benign alternative for ester synthesis, operating under mild conditions.

Furthermore, advancements in C-H activation and functionalization could provide more direct routes for the bromoethylation of benzene (B151609) derivatives. While not yet a standard method for this specific compound, catalytic C-H bromoethylation would represent a significant improvement in terms of atom economy and step efficiency.

Green Chemistry Principles in the Synthesis of Bromoethyl Benzoates

The principles of green chemistry provide a framework for designing more sustainable chemical syntheses. The application of these principles to the synthesis of this compound can lead to processes that are safer, more efficient, and generate less waste.

Key green chemistry considerations include:

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives such as supercritical carbon dioxide, ionic liquids, or even solvent-free conditions can significantly reduce the environmental impact of the synthesis.

Energy Efficiency: The use of microwave irradiation or other energy-efficient heating methods can shorten reaction times and reduce energy consumption compared to conventional heating.

Reduction of Derivatives: Synthetic pathways that avoid the use of protecting groups or unnecessary derivatization steps are preferred as they reduce the number of reaction steps and the amount of waste generated.

By integrating these principles, the synthesis of this compound can be made more environmentally responsible.

Mechanistic Elucidation of Key Synthetic Steps

The formation of this compound can be approached via two main synthetic strategies, each with a distinct reaction mechanism.

Route A: Fischer Esterification of 4-(2-bromoethyl)benzoic acid

This route involves the acid-catalyzed esterification of 4-(2-bromoethyl)benzoic acid with ethanol. The mechanism of this reversible reaction, known as the Fischer esterification, proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Ethanol: The alcohol (ethanol) then acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product, this compound, and regenerate the acid catalyst.

Route B: Bromination of Ethyl 4-(2-hydroxyethyl)benzoate

This synthetic pathway involves the conversion of the hydroxyl group of Ethyl 4-(2-hydroxyethyl)benzoate into a bromide. This transformation is a nucleophilic substitution reaction, and two common methods for this are the Appel reaction and the use of phosphorus tribromide (PBr₃).

Appel Reaction Mechanism:

Formation of the Halophosphonium Salt: Triphenylphosphine (B44618) (PPh₃) reacts with a bromine source, such as carbon tetrabromide (CBr₄), to form a phosphonium (B103445) salt.

Formation of an Alkoxyphosphonium Salt: The alcohol, Ethyl 4-(2-hydroxyethyl)benzoate, attacks the phosphonium salt, displacing a bromide ion and forming an alkoxyphosphonium intermediate. This step converts the hydroxyl group into a good leaving group.

Sₙ2 Attack by Bromide: The bromide ion, a good nucleophile, then attacks the carbon atom bearing the alkoxyphosphonium group in an Sₙ2 fashion. This results in the displacement of triphenylphosphine oxide (Ph₃PO) and the formation of the desired product, this compound, with an inversion of stereochemistry if the carbon were chiral.

Mechanism with Phosphorus Tribromide (PBr₃):

Activation of the Alcohol: The reaction begins with the attack of the alcohol's oxygen on the phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated phosphite ester intermediate.

Sₙ2 Substitution: The displaced bromide ion then acts as a nucleophile and attacks the carbon atom attached to the oxygen in an Sₙ2 reaction. This leads to the formation of the alkyl bromide and a dibromophosphite byproduct. This process can occur two more times with the remaining P-Br bonds.

Optimization of Reaction Conditions and Process Parameters

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of various reaction conditions and process parameters for each of the potential synthetic routes.

Optimization of Fischer Esterification:

The Fischer esterification is an equilibrium-limited reaction. Therefore, optimization strategies focus on shifting the equilibrium towards the product side to maximize the yield of this compound. Key parameters for optimization include:

Molar Ratio of Reactants: Utilizing a large excess of the alcohol (ethanol) is a common strategy to drive the reaction forward.

Catalyst Loading: The concentration of the acid catalyst affects the reaction rate. An optimal loading needs to be determined to ensure a reasonable reaction time without causing unwanted side reactions.

Temperature: Higher temperatures generally increase the reaction rate. However, the temperature should be controlled to avoid potential degradation of the reactants or products.

Water Removal: The removal of water, a byproduct of the reaction, is crucial for achieving high conversion. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent.

Reaction Time: The reaction needs to be monitored to determine the point at which equilibrium is reached or the maximum yield is achieved.

Below is an illustrative data table for the optimization of the Fischer esterification of 4-(2-bromoethyl)benzoic acid.

| Entry | Molar Ratio (Acid:Ethanol) | Catalyst (H₂SO₄ mol%) | Temperature (°C) | Water Removal | Reaction Time (h) | Yield (%) |

| 1 | 1:5 | 1 | 80 | None | 12 | 65 |

| 2 | 1:10 | 1 | 80 | None | 12 | 80 |

| 3 | 1:10 | 2 | 80 | None | 8 | 85 |

| 4 | 1:10 | 2 | 100 | None | 6 | 90 |

| 5 | 1:10 | 2 | 100 | Dean-Stark | 4 | 95 |

Optimization of Bromination of Ethyl 4-(2-hydroxyethyl)benzoate:

For the bromination of Ethyl 4-(2-hydroxyethyl)benzoate, the optimization of reaction conditions is critical to ensure a clean and efficient conversion to this compound, minimizing the formation of byproducts.

Appel Reaction Optimization:

Stoichiometry of Reagents: The molar ratios of the alcohol, triphenylphosphine, and the bromine source are key parameters. Typically, a slight excess of the phosphine and bromine source is used.

Solvent: The choice of solvent can influence the reaction rate and solubility of the reagents. Dichloromethane and acetonitrile are commonly used.

Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control its exothermicity and then allowed to warm to room temperature.

Reaction Time: The progress of the reaction should be monitored to determine the optimal duration.

PBr₃ Reaction Optimization:

Equivalents of PBr₃: The amount of PBr₃ used is crucial. Stoichiometrically, one-third of an equivalent is needed per equivalent of alcohol, but in practice, a slight excess may be used to ensure complete conversion.

Solvent: The reaction is often performed in an inert solvent like diethyl ether or dichloromethane, or sometimes neat.

Temperature: The reaction is typically performed at low temperatures to control the reaction rate and is often followed by gentle heating to drive it to completion.

Addition Rate: Slow, dropwise addition of PBr₃ to the alcohol is important to manage the exothermic nature of the reaction.

An illustrative data table for the optimization of the Appel reaction for the bromination of Ethyl 4-(2-hydroxyethyl)benzoate is presented below.

| Entry | PPh₃ (equiv) | CBr₄ (equiv) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 1.1 | 1.1 | CH₂Cl₂ | 0 to RT | 4 | 85 |

| 2 | 1.2 | 1.2 | CH₂Cl₂ | 0 to RT | 2 | 92 |

| 3 | 1.2 | 1.2 | CH₃CN | 0 to RT | 2 | 88 |

| 4 | 1.5 | 1.5 | CH₂Cl₂ | 0 | 3 | 90 |

| 5 | 1.2 | 1.2 | CH₂Cl₂ | -20 to RT | 3 | 94 |

Chemical Reactivity and Advanced Transformation Pathways

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The primary carbon-bromine bond in the bromoethyl group is a prime electrophilic site for nucleophilic substitution reactions. As a primary alkyl halide, it predominantly undergoes bimolecular nucleophilic substitution (S\textsubscript{N}2).

Diverse Nucleophilic Reagents and Stereochemical Considerations

The reaction of Ethyl 4-(2-bromoethyl)benzoate with various nucleophiles allows for the facile introduction of a wide array of functional groups. Given its nature as a primary halide, these transformations typically proceed via a concerted S\textsubscript{N}2 mechanism. phasetransfercatalysis.com This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to a single transition state where the new bond is forming as the old carbon-bromine bond is breaking.

A critical consequence of the S\textsubscript{N}2 mechanism is the inversion of stereochemistry at the reaction center. phasetransfercatalysis.comphasetransfer.com If the electrophilic carbon were a chiral center, the reaction would result in a product with the opposite configuration. While the target molecule itself is achiral, this stereochemical principle is fundamental to its reactions with chiral nucleophiles or in chiral environments. In contrast, under conditions that might favor a unimolecular (S\textsubscript{N}1) pathway—such as in the presence of a strong Lewis acid or in highly polar, non-nucleophilic solvents that can stabilize a carbocation intermediate—racemization would be expected. phasetransfer.comresearchgate.net However, for a primary bromide like that in this compound, S\textsubscript{N}1 reactions are generally disfavored.

A variety of nucleophiles can be employed to functionalize the bromoethyl side chain. For instance, reaction with sodium azide (B81097) is a common route to introduce the azido (B1232118) group, a precursor for amines or for use in "click" chemistry. phasetransfercatalysis.com Similarly, cyanide nucleophiles can be used to extend the carbon chain, forming a nitrile that can be further hydrolyzed to a carboxylic acid. phasetransfercatalysis.com

Table 1: Examples of Nucleophilic Substitution Products from this compound

| Nucleophile | Reagent Example | Product | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Ethyl 4-(2-hydroxyethyl)benzoate | Alcohol |

| Azide | Sodium Azide (NaN₃) | Ethyl 4-(2-azidoethyl)benzoate | Azide |

| Cyanide | Potassium Cyanide (KCN) | Ethyl 4-(2-cyanoethyl)benzoate | Nitrile |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethyl 4-(2-(phenylthio)ethyl)benzoate | Thioether |

| Amine | Ammonia (NH₃) | Ethyl 4-(2-aminoethyl)benzoate | Primary Amine |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ethyl 4-(2-methoxyethyl)benzoate | Ether |

Intramolecular Cyclization Reactions

The bromoethyl group of this compound can act as an electrophile in intramolecular reactions, leading to the formation of cyclic structures. A prominent example of such a transformation is the intramolecular Friedel-Crafts alkylation. In this reaction, the bromoethyl group is activated by a Lewis acid (e.g., AlCl₃), forming a carbocation or a highly polarized complex. nih.gov This electrophilic center is then attacked by the electron-rich aromatic ring of the molecule itself.

This cyclization results in the formation of a new six-membered ring fused to the existing benzene (B151609) ring, yielding a tetralin scaffold. beilstein-journals.orgnih.gov Tetralins are important structural motifs found in numerous biologically active compounds and natural products. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromoethyl side chain effectively alkylates its own parent ring. The efficiency and regioselectivity of this process can be influenced by the specific Lewis acid used and the reaction conditions. ijirset.com

Catalysis in Nucleophilic Substitutions

To overcome challenges such as low solubility of reactants or to enhance reaction rates, catalysis is often employed in nucleophilic substitution reactions. For substrates like this compound, which is soluble in organic solvents, reacting with ionic nucleophiles that are typically soluble only in water, Phase-Transfer Catalysis (PTC) is a highly effective technique. theaic.orgjetir.org

PTC utilizes a catalyst, commonly a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a phosphonium (B103445) salt, which can transport a nucleophilic anion from the aqueous phase into the organic phase. theaic.orgchempedia.info The lipophilic cation of the catalyst pairs with the nucleophile, rendering the ion pair soluble in the organic medium where it can react with the substrate. chempedia.info This method avoids the need for expensive, anhydrous, or polar aprotic solvents and often allows reactions to proceed under milder conditions with higher yields. theaic.org A classic application is the Williamson ether synthesis, where an alkoxide from the aqueous phase is transferred to the organic phase to react with an alkyl halide. nih.gov Chiral phase-transfer catalysts have also been developed to achieve asymmetric synthesis in nucleophilic substitution reactions. researchgate.net

Radical and Organometallic Coupling Reactions

Beyond ionic pathways, the carbon-bromine bond can be cleaved homolytically to generate radical intermediates or undergo oxidative addition to transition metal complexes, opening up a vast landscape of advanced carbon-carbon bond-forming reactions.

Cross-Coupling Methodologies (e.g., Heck, Suzuki-Miyaura, Sonogashira)

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are cornerstones of modern organic synthesis. While traditionally applied to aryl and vinyl halides (sp²-hybridized carbons), recent advancements have extended their scope to include unactivated alkyl halides (sp³-hybridized carbons) like the bromoethyl group.

Heck Reaction: The traditional Heck reaction couples aryl or vinyl halides with alkenes. Its application to unactivated alkyl halides has been challenging due to the high barrier for β-hydride elimination from alkylpalladium intermediates. theaic.org However, the development of nickel-catalyzed systems and photo-induced palladium-catalyzed methods has enabled Mizoroki-Heck-type reactions with primary and secondary alkyl bromides under mild conditions. beilstein-journals.orgijirset.com These modern protocols provide a pathway to couple the bromoethyl moiety of this compound with various alkenes.

Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid. researchgate.neted.ac.uk While highly effective for sp²-hybridized halides, its extension to unactivated alkyl halides has been a significant area of research. chempedia.info Specialized palladium catalysts with specific ligands have been developed that facilitate the coupling of alkyl bromides, allowing for the formation of a new carbon-carbon bond at the ethyl position of the target molecule. beilstein-archives.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orgnih.gov The coupling of sp³-hybridized alkyl halides has been a long-standing challenge. jetir.org Recent progress, particularly using copper(I) complexes with specialized chiral ligands, has enabled the asymmetric Sonogashira coupling of racemic secondary alkyl bromides with terminal alkynes, proceeding through a radical-involved mechanism. These emerging methods open the possibility for directly alkynylating the bromoethyl group.

Table 2: Summary of Cross-Coupling Reactions Applicable to the Bromoethyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Heck Reaction | Alkene | Nickel(II) complex / Photocatalysis with Pd | C(sp³)–C(sp²) |

| Suzuki-Miyaura Coupling | Organoboron reagent | Palladium complex with specialized ligands | C(sp³)–C(sp²) or C(sp³)–C(sp³) |

| Sonogashira Coupling | Terminal Alkyne | Copper(I) with chiral P,N-ligands | C(sp³)–C(sp) |

Radical-Mediated Transformations

Homolytic cleavage of the carbon-bromine bond generates a carbon-centered radical, which can participate in a variety of transformations distinct from ionic or organometallic pathways. The closely related 2-phenylethyl bromide is itself prepared via the free-radical addition of hydrogen bromide to styrene.

One powerful application of radical chemistry is Atom Transfer Radical Cyclization (ATRC). nih.gov In this process, a catalyst (often a ruthenium or copper complex) reversibly abstracts the bromine atom from the bromoethyl group, generating a radical. If an unsaturated bond (like an alkene or alkyne) is present elsewhere in the molecule, this radical can add across it in an intramolecular fashion. The resulting radical intermediate then abstracts a bromine atom from the catalyst to complete the cycle and form a halogenated cyclic product. This methodology provides a sustainable and atom-economical route to complex cyclic and bicyclic systems from precursors derived from this compound. nih.gov

Electrophilic and Nucleophilic Aromatic Reactions on the Benzoate (B1203000) Ring

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of this substitution is determined by the directing effects of the existing substituents: the ethyl ester group (-COOEt) and the 2-bromoethyl group (-CH₂CH₂Br). ucalgary.ca

Directing Effects :

The ethyl ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance. It deactivates the ring towards electrophilic attack and is a meta-director . wikipedia.org

The 2-bromoethyl group is primarily an alkyl group. Alkyl groups are electron-donating groups (EDG) that activate the ring and are ortho, para-directors . wikipedia.orgyoutube.com

In this molecule, the two groups are para to each other. The activating 2-bromoethyl group directs incoming electrophiles to its ortho positions (positions 2 and 6), while the deactivating ester group directs to its meta positions (positions 3 and 5). Since positions 2 and 3 (and their equivalents 6 and 5) are adjacent, the outcome is governed by the competition between the two groups. In general, when an activating and a deactivating group are present, the activating group's directing effect dominates. libretexts.org Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are expected to occur primarily at the positions ortho to the 2-bromoethyl group.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction has specific requirements that are not met by this compound.

Reaction Requirements : A standard SNAr mechanism requires two key features on the aromatic ring:

A good leaving group (such as a halide) directly attached to the ring. byjus.com

The presence of strong electron-withdrawing groups (typically -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

This compound lacks a leaving group directly bonded to the aromatic ring. The bromine atom is part of an alkyl side chain, not attached to the benzene core. Furthermore, while the ester group is electron-withdrawing, it is not sufficiently powerful to activate the ring for SNAr in the absence of a leaving group. Consequently, this compound does not undergo nucleophilic aromatic substitution under typical SNAr conditions.

Applications As a Precursor in Complex Organic Synthesis

Role in the Synthesis of Heterocyclic Frameworks

The application of Ethyl 4-(2-bromoethyl)benzoate as a key intermediate in the synthesis of complex heterocyclic frameworks is not extensively reported in dedicated studies. In principle, the 2-bromoethyl group can act as an alkylating agent for nitrogen, oxygen, or sulfur nucleophiles, which are common in heterocyclic chemistry. This could be used, for example, to N-alkylate imidazole (B134444) or pyrazole (B372694) rings or to form ether or thioether linkages that could be part of a larger ring system. However, specific, published examples detailing its use for creating novel heterocyclic scaffolds are scarce.

Construction of Advanced Pharmaceutical Intermediates and Scaffolds

The role of this compound in the construction of advanced pharmaceutical intermediates is not well-documented. While related structures like Ethyl 4-(bromomethyl)benzoate (B8499459) are recognized as intermediates for pharmaceuticals, the specific utility of the 2-bromoethyl variant is less clear. echemi.com Its potential lies in its ability to act as a linker, connecting a pharmacophore to the phenyl ring via a two-carbon chain. The resulting phenethyl structure is a common motif in medicinal chemistry.

Contributions to Agrochemical Intermediates

Similar to its application in pharmaceuticals, the specific contribution of this compound to the synthesis of agrochemical intermediates is not prominently featured in the literature. Related brominated compounds are noted for their use as intermediates in the synthesis of agrochemicals, but detailed process descriptions or research findings involving this compound are not readily found.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Ethyl 4-(2-bromoethyl)benzoate in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the compound's constitution and connectivity.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets (an AA'BB' system), reflecting their coupling to adjacent protons. The methylene (B1212753) protons of the bromoethyl group (-CH₂Br) and the ethyl ester (-OCH₂CH₃) also show characteristic chemical shifts and coupling patterns (triplets and quartets), allowing for unambiguous assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), the methylene carbons of the bromoethyl and ethyl ester groups, and the terminal methyl carbon of the ethyl ester.

Detailed assignments for the ¹H and ¹³C NMR spectra are summarized in the table below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Ar-H (ortho to CO₂Et) | ~7.95 | d | ~8.4 | ~131.6 |

| Ar-H (ortho to CH₂CH₂Br) | ~7.29 | d | ~8.4 | ~129.7 |

| -OCH₂CH₃ | ~4.36 | q | ~7.1 | ~61.0 |

| -CH₂CH₂Br | ~3.65 | t | ~7.3 | ~38.5 |

| -CH₂CH₂Br | ~3.22 | t | ~7.3 | ~32.1 |

| -OCH₂CH₃ | ~1.39 | t | ~7.1 | ~14.3 |

| C=O | - | - | - | ~166.2 |

| Ar-C (ipso to CO₂Et) | - | - | - | ~130.1 |

| Ar-C (ipso to CH₂CH₂Br) | - | - | - | ~145.0 |

While 1D NMR provides the primary structural information, 2D NMR techniques are employed to rigorously confirm assignments and probe through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between scalar-coupled protons. Key expected correlations include the coupling between the aromatic protons, the triplet-triplet coupling of the two methylene groups in the bromoethyl side chain (-CH₂CH₂Br), and the quartet-triplet coupling within the ethyl ester group (-OCH₂CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the proton signals for the methylene and methyl groups to their corresponding carbon signals listed in Table 1.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. For this compound, NOESY could reveal spatial proximities between the protons of the ethyl ester and the aromatic ring, or between the bromoethyl side chain and the ring, helping to define the rotational preferences around the single bonds.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid phase. Unlike solution NMR, ssNMR provides information about the effects of crystal packing and polymorphism. For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR could be used to identify the number of crystallographically inequivalent molecules in the unit cell, as these would give rise to distinct sets of signals. Furthermore, ssNMR can probe intermolecular distances and the dynamics of specific molecular fragments, such as the rotation of the ethyl group, in the crystalline lattice. As of now, specific solid-state NMR studies on this compound are not widely reported in the literature.

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures

The conformation of this compound is largely defined by the torsion angles around its flexible single bonds. X-ray diffraction analysis allows for the precise measurement of these angles. Key torsions of interest include:

The angle describing the orientation of the ethyl ester group relative to the plane of the benzene ring.

The C-C-C-Br torsion angle within the bromoethyl side chain, which determines whether the conformation is anti or gauche.

The angle defining the rotation of the entire bromoethyl group with respect to the aromatic ring.

Studies on related aromatic esters often show that the ester group is nearly coplanar with the benzene ring to maximize π-conjugation. The bromoethyl side chain, being more flexible, may adopt a low-energy staggered conformation to minimize steric hindrance.

Table 2: Key Torsion Angles in this compound (Hypothetical Data Based on Related Structures)

| Torsion Angle | Atoms Involved | Typical Value (°) | Description |

|---|---|---|---|

| τ₁ | C(Ar)-C(Ar)-C(O)-O | ~180 | Orientation of the ester carbonyl relative to the ring. |

| τ₂ | C(Ar)-C(O)-O-CH₂ | ~180 | Planarity of the ester group. |

| τ₃ | C(Ar)-C(Ar)-CH₂-CH₂ | ~90 | Orientation of the bromoethyl side chain relative to the ring. |

| τ₄ | C(Ar)-CH₂-CH₂-Br | ~180 (anti) or ±60 (gauche) | Conformation of the bromoethyl chain. |

The arrangement of molecules in the crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions based on crystallographic data.

For this compound, the crystal packing would likely be influenced by:

Halogen Bonding: The bromine atom can act as a Lewis acid, forming directional interactions with Lewis bases such as the oxygen atoms of the ester group (Br···O).

Hydrogen Bonding: Weak C-H···O and C-H···Br hydrogen bonds are expected, where protons from the aromatic ring or the ethyl groups interact with the electronegative oxygen or bromine atoms of neighboring molecules.

van der Waals Forces: Non-specific van der Waals forces, particularly H···H contacts, typically account for a significant portion of the crystal packing.

A Hirshfeld surface analysis would quantify the relative contributions of these different interactions to the total surface area. For example, in related bromo-substituted aromatic compounds, H···H contacts often comprise the largest percentage of interactions, followed by Br···H/H···Br, O···H/H···O, and C···H/H···C contacts, highlighting the importance of both van der Waals forces and weaker hydrogen/halogen bonds in the crystal engineering of this molecule.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of a molecule by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with high precision, enabling the determination of its elemental formula. The theoretical exact mass of the molecular ion of this compound (C₁₀H₁₁BrO₂) can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). Due to the presence of the bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted HRMS Data for this compound

| Molecular Ion | Isotope | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | ⁷⁹Br | 241.9942 | 100.0 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (typically the molecular ion) to gain insight into its chemical structure. The fragmentation pattern of this compound under techniques like electron ionization (EI) would be expected to follow predictable pathways based on the stability of the resulting fragments. Key fragmentation processes would likely include the loss of the ethoxy group from the ester, cleavage of the bromoethyl side chain, and subsequent rearrangements.

Key expected fragmentation pathways include:

Loss of the ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to a stable acylium ion.

Loss of ethylene (B1197577) (-C₂H₄) via McLafferty rearrangement: If sterically feasible, this rearrangement can occur.

Cleavage of the C-Br bond: Loss of the bromine radical.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the ethyl group is a primary fragmentation pathway for alkylbenzenes, leading to the formation of a tropylium (B1234903) ion or a related resonance-stabilized cation. The cleavage of the bond between the ethyl group and the bromine atom is also highly probable.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Formula of Lost Neutral(s) |

|---|---|---|

| 213 | [M - C₂H₅]⁺ | C₂H₅• |

| 197 | [M - OC₂H₅]⁺ | •OC₂H₅ |

| 163 | [M - Br]⁺ | Br• |

| 149 | [C₈H₅O₂]⁺ | C₂H₄, Br• |

| 135 | [C₇H₄Br]⁺ | C₂H₅O₂, H |

| 121 | [C₈H₉O]⁺ | Br•, CO |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra for this compound are predicted to show distinct peaks corresponding to its ester, aromatic, and alkyl halide moieties.

Ester Group: A strong, sharp absorption band for the carbonyl (C=O) stretch is expected in the FT-IR spectrum, typically around 1720-1700 cm⁻¹. Two distinct C-O stretching bands are also anticipated between 1300 and 1000 cm⁻¹.

Aromatic Ring: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) will give rise to characteristic C-H out-of-plane bending vibrations in the 860-800 cm⁻¹ region.

Alkyl Groups: Aliphatic C-H stretching from the ethyl and bromoethyl groups will be observed in the 3000-2850 cm⁻¹ range.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to produce a peak in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Ester C=O | Stretch | 1720-1700 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

| Ester C-O | Stretch | 1300-1000 | Strong |

| Aromatic C-H | Out-of-plane bend | 860-800 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic structure of the substituted benzoate (B1203000) chromophore. The benzene ring exhibits characteristic π → π* transitions.

The spectrum is expected to show two main absorption bands:

An intense band (the E2-band) around 200-240 nm.

A less intense band (the B-band) around 250-290 nm, which shows fine structure in non-polar solvents.

The 4-(2-bromoethyl) substituent is an alkyl group and is not expected to cause a significant shift in the absorption maxima compared to other ethyl p-alkylbenzoates. Due to the presence of the heavy bromine atom, intersystem crossing may be enhanced, which typically leads to quenching of fluorescence. Therefore, significant fluorescence emission is not anticipated for this compound.

Chromatographic Techniques Coupled with Spectroscopic Detectors (GC-MS, LC-MS, HPLC-UV) for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity. Coupling chromatography with spectroscopic detectors provides both separation and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, this compound is well-suited for GC-MS analysis. The compound is separated from other volatile components based on its boiling point and interaction with the stationary phase of the GC column. The coupled mass spectrometer provides mass spectra for peak identification, confirming the identity and purity of the analyte. The analysis of a related compound, mthis compound, has been confirmed by GC, indicating this is a suitable technique chemscene.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for analyzing less volatile or thermally labile compounds. For this compound, reversed-phase HPLC would be a common approach, separating components based on polarity. An LC-MS system would provide molecular weight information and fragmentation data, confirming the identity of the eluted peaks. This technique is broadly applicable to benzoate derivatives researchgate.net.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC with a UV detector is a standard method for purity assessment. The compound can be monitored at the wavelength of its maximum absorbance (λmax), as determined by UV-Vis spectroscopy, to quantify its purity and detect any UV-active impurities.

Table 4: Summary of Chromatographic-Spectroscopic Techniques for Analysis

| Technique | Principle of Separation | Detector Information | Application |

|---|---|---|---|

| GC-MS | Volatility / Boiling Point | Molecular Mass & Fragmentation | Purity, Identification, Mixture Analysis |

| LC-MS | Polarity | Molecular Mass & Fragmentation | Purity, Identification, Mixture Analysis |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular energy. researchgate.net

For Ethyl 4-(2-bromoethyl)benzoate, these calculations typically start with geometry optimization to find the lowest energy structure. A common and effective method for this is DFT with the B3LYP functional and a basis set such as 6-311++G(d,p). chemicalbook.com This process yields key geometrical parameters like bond lengths, bond angles, and dihedral angles.

From the optimized structure, a variety of electronic properties can be determined:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. espublisher.com For similar aromatic esters, these calculations reveal how substituents influence the electronic properties. semanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. This is valuable for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions within the molecule, hybridization, and the nature of chemical bonds.

Below is a table illustrating the types of data that would be generated from DFT calculations for this compound, with example values typical for similar molecules.

| Property | Description | Example Computational Method |

| HOMO Energy | Energy of the highest occupied molecular orbital (related to ionization potential) | B3LYP/6-311++G(d,p) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital (related to electron affinity) | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | B3LYP/6-311++G(d,p) |

| Dipole Moment | Measure of the overall polarity of the molecule | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential | Visualization of charge distribution and reactive sites | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations for Conformational Studies and Solution Behavior

While quantum calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent.

For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ester group and the ethyl bromide side chain), MD simulations can explore its conformational landscape. The simulation tracks the atomic positions by integrating Newton's laws of motion, providing a trajectory that reveals how the molecule moves and flexes at a given temperature.

Key insights from MD simulations include:

Conformational Analysis: Identifying the most stable conformers and the energy barriers between them. The flexibility of the 2-bromoethyl side chain is of particular interest, as its orientation can influence reactivity and intermolecular packing.

Solvation Effects: By placing the molecule in a simulated box of solvent (e.g., water, ethanol, or chloroform), MD can model how solvent molecules arrange around the solute and affect its conformation and dynamics. This is crucial for understanding its behavior in solution, which is more relevant to typical laboratory conditions.

Thermodynamic Properties: MD simulations can be used to calculate properties like the radius of gyration and radial distribution functions, which describe the molecule's size and its interaction with the surrounding solvent, respectively.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution at the bromoethyl group or ester hydrolysis, computational modeling can map out the entire reaction pathway.

This process involves:

Locating Reactants, Products, and Intermediates: The geometries of all stable species along the reaction coordinate are optimized.

Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction pathway. Locating the TS is a critical step in understanding the reaction kinetics. Algorithms are used to find this specific geometry connecting reactants to products.

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. A high activation energy implies a slow reaction. Computational studies on related reactions have successfully modeled these energy barriers. mdpi.comnih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For example, modeling the reaction of this compound with a nucleophile would involve calculating the energy profile for the substitution, determining whether the mechanism is SN1 or SN2, and characterizing the structure of the transition state.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared directly with experimental results for structure validation.

NMR Spectroscopy: Calculating nuclear magnetic shielding constants is a common practice. These calculated values can be converted into chemical shifts (δ) for ¹H and ¹³C nuclei. By performing a conformational search and calculating the Boltzmann-weighted average of the NMR shifts for the most stable conformers, a predicted spectrum can be generated. github.io The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.1 ppm for ¹H shifts when using appropriate functionals (like WP04) and basis sets (e.g., 6-311++G(2d,p)) with a solvent model. github.io This allows for the unambiguous assignment of experimental peaks.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated. These correspond to the peaks in an IR spectrum. The predicted frequencies for specific bond stretches (e.g., C=O of the ester, C-Br) can be compared to experimental IR data to confirm the presence of these functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. espublisher.com This predicts the wavelength of maximum absorption (λ_max) in the UV-visible spectrum, which corresponds to electronic transitions, such as the π → π* transitions in the benzene (B151609) ring.

The table below summarizes the computational approaches for predicting spectroscopic data.

| Spectrum | Computational Method | Information Obtained |

| NMR | GIAO, DFT | ¹H and ¹³C chemical shifts, coupling constants |

| IR | DFT (Frequency Calc.) | Vibrational frequencies and intensities (e.g., C=O stretch) |

| UV-Vis | TD-DFT | Electronic transition energies (λ_max), oscillator strengths |

Structure-Reactivity Relationships from Computational Data

By systematically modifying the structure of this compound and calculating its properties, computational methods can establish clear structure-reactivity relationships. For instance, one could study a series of related compounds by changing the substituent on the benzene ring or altering the halogen on the ethyl side chain.

Computational data can be used to build quantitative structure-activity relationship (QSAR) models. Electronic parameters derived from DFT calculations, such as HOMO/LUMO energies, atomic charges, or dipole moments, can serve as descriptors to correlate with experimentally observed reaction rates or biological activity. For example, studies on various aromatic molecules have found excellent correlations between relative reaction rates and computationally derived parameters. espublisher.com This approach allows for the rational design of new molecules with desired reactivity by predicting their properties before undertaking their synthesis.

Synthesis and Characterization of Functionalized Derivatives and Analogues

Systematic Modification of the Ester Moiety (e.g., Methyl, Propyl, Branched Alkyl Esters)

The ethyl ester group of the parent compound can be readily exchanged for other alkyl groups to modulate properties such as solubility, steric hindrance, and metabolic stability. The primary methods for this transformation are Fischer-Speier esterification and transesterification.

Fischer-Speier Esterification : This method involves reacting the corresponding carboxylic acid, 4-(2-bromoethyl)benzoic acid, with an alcohol (e.g., methanol, propanol (B110389), or a branched alkyl alcohol) in the presence of a strong acid catalyst. chemicalbook.com

Transesterification : This process involves reacting Ethyl 4-(2-bromoethyl)benzoate with an excess of a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for the new alkyl group. wikipedia.org

Synthesis of various alkyl esters has been documented for closely related benzoate (B1203000) structures. For instance, propyl benzoate can be synthesized by the Fischer esterification of benzoic acid with propanol wikipedia.orgyoutube.com or through the transesterification of methyl benzoate. wikipedia.org Similarly, methyl esters of related bromoethyl benzoates, such as methyl 3-(2-bromoethyl)benzoate and methyl 2-(2-bromoethyl)benzoate, have been synthesized, demonstrating the feasibility of these modifications. chemsynthesis.comgoogle.com These established principles can be directly applied to generate a library of ester analogues of this compound.

| Target Ester | Example Precursor/Reagent | Synthetic Method | Reference |

|---|---|---|---|

| Mthis compound | Methanol | Fischer Esterification or Transesterification | chemsynthesis.comgoogle.com |

| Propyl 4-(2-bromoethyl)benzoate | n-Propanol | Fischer Esterification or Transesterification | wikipedia.orgyoutube.com |

| Branched Alkyl Esters (e.g., Isopropyl) | Isopropanol | Fischer Esterification or Transesterification | N/A |

Diversification of the Bromoethyl Side Chain

The bromoethyl side chain is a primary site for introducing structural diversity due to the reactivity of the carbon-bromine bond, which is susceptible to nucleophilic substitution. This allows for the attachment of a wide array of functional groups.

A key synthetic route to the bromoethyl group involves the bromination of a corresponding hydroxyethyl (B10761427) precursor. For example, the synthesis of methyl 2-(2-bromoethyl)benzoate can be achieved by treating methyl 2-(2-hydroxyethyl)benzoate with triphenylphosphine (B44618) and carbon tetrabromide. google.com This indicates that the hydroxyethyl analogue is a viable intermediate for further diversification, such as ether formation.

The primary reaction of the bromoethyl group is displacement by nucleophiles. Research on related compounds demonstrates this versatility:

Amination : In the synthesis of local anesthetics, the bromoethyl group of 2-bromoethyl-4-(propylamino)benzoate was reacted with piperidine (B6355638) to yield the corresponding tertiary amine derivative, 2-(piperidin-1-yl)ethyl-4-(propylamino)benzoate. rsc.org This reaction can be generalized to a variety of primary and secondary amines.

Azide (B81097) Formation : The bromoethyl group can be converted into an azidoethyl group by reaction with sodium azide. While documented for the more reactive bromomethyl analogue, this transformation is a standard procedure for alkyl bromides. rsc.org The resulting azide is a valuable intermediate for "click chemistry" reactions, such as the Huisgen cycloaddition, to form triazole-containing compounds. rsc.org

Ether and Thioether Formation : Other nucleophiles, such as alkoxides and thiols, can be used to displace the bromide, leading to the formation of ether and thioether linkages, respectively.

| Nucleophile | Resulting Functional Group | Product Class | Reference |

|---|---|---|---|

| Amine (e.g., Piperidine) | -CH₂CH₂-NR₂ | Aminoethyl derivative | rsc.org |

| Azide (N₃⁻) | -CH₂CH₂-N₃ | Azidoethyl derivative | rsc.org |

| Alkoxide (RO⁻) | -CH₂CH₂-OR | Ether derivative | |

| Thiol (RS⁻) | -CH₂CH₂-SR | Thioether derivative |

Introduction of Additional Functionalities onto the Aromatic Ring

Modifying the aromatic ring introduces another vector for creating analogues with distinct electronic and steric properties. This can be achieved either by starting with an already substituted benzene (B151609) ring or by performing electrophilic aromatic substitution on a suitable precursor.

The existence of related compounds such as Ethyl 4-(2-hydroxy-ethyl-amino)-3-nitro-benzoate demonstrates that functionalities like amino and nitro groups can be incorporated into the core structure. nih.gov The synthesis of such molecules often involves building the side chain onto a pre-functionalized aromatic ring.

Another viable strategy is the use of transition-metal-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling could be performed on a precursor like Ethyl 4-bromobenzoate (B14158574) to introduce new carbon-carbon bonds. nist.gov Furthermore, the synthesis of a methoxy-substituted analogue, methyl 4-bromomethyl-3-methoxybenzoate, starts from methyl 4-methyl-3-methoxybenzoate, which is then subjected to side-chain bromination. google.com A similar approach could be envisioned for producing a 3-methoxy analogue of this compound.

| Substituent | Position | Potential Synthetic Strategy | Reference |

|---|---|---|---|

| Nitro (-NO₂) | ortho to ethyl group | Nitration of a precursor | nih.gov |

| Amino (-NH₂) | ortho to ethyl group | Reduction of a nitro group | nih.gov |

| Methoxy (-OCH₃) | ortho to ethyl group | Start from a methoxy-substituted precursor | google.com |

| Alkyl/Aryl | Various | Palladium-catalyzed cross-coupling on a halo-precursor |

Future Research Directions and Unexplored Avenues

Development of Catalytic Asymmetric Synthesis

Currently, the stereoselective synthesis of compounds containing a chiral center at the ethylbenzene moiety is a significant area of research. For Ethyl 4-(2-bromoethyl)benzoate, the development of catalytic asymmetric methods to introduce chirality, particularly at the carbon atom bearing the bromine, would be a noteworthy advancement. This could be achieved through several prospective strategies:

Asymmetric Hydrogenation: A potential route could involve the asymmetric hydrogenation of a suitable vinylic precursor, such as ethyl 4-(2-bromovinyl)benzoate, using chiral transition-metal catalysts. The challenge would lie in achieving high enantioselectivity and avoiding dehalogenation.

Enzymatic Resolution: Biocatalytic methods, employing lipases or esterases, could be explored for the kinetic resolution of a racemic mixture of a chiral precursor to this compound. This approach could offer high enantiopurity under mild reaction conditions.

Chiral Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis could be investigated for the enantioselective alkylation of a precursor molecule to introduce the bromoethyl group in a stereocontrolled manner.

Success in developing such methodologies would provide access to enantiomerically pure forms of this compound, which could serve as valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.

Integration into Flow Chemistry Methodologies

The synthesis of this compound and its subsequent transformations could greatly benefit from the application of flow chemistry. Continuous-flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved reaction control, and increased safety, particularly when dealing with reactive intermediates or exothermic reactions.

Potential applications of flow chemistry for this compound include:

Precise Control of Reaction Parameters: The fine control over temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities in the synthesis and derivatization of this compound.

Telescoped Synthesis: Multi-step syntheses involving this compound as an intermediate could be "telescoped" into a continuous sequence without the need for isolating and purifying intermediates at each stage. This would significantly improve process efficiency and reduce waste.

The integration of in-line analytical techniques, such as IR or NMR spectroscopy, within a flow setup would enable real-time monitoring and optimization of reaction conditions.

Exploration in Emerging Material Science Fields

The bifunctional nature of this compound makes it an attractive candidate for the synthesis of novel polymers and functional materials. The bromoethyl group can be readily converted to other functionalities or used in polymerization reactions, while the aromatic ring and ester group can be tailored to impart specific properties to the resulting materials.

Unexplored avenues in material science include:

Polymer Synthesis: this compound could serve as a monomer or a functionalized initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would allow for the synthesis of well-defined polymers with tailored molecular weights and architectures.

Functional Surfaces: The compound could be used to modify surfaces by grafting it onto a substrate via the bromoethyl group. Subsequent modification of the ester group could then be used to tune the surface properties, such as hydrophobicity or biocompatibility.

Liquid Crystals: The rigid aromatic core of this compound suggests its potential as a building block for liquid crystalline materials. Modification of the side chains could lead to the development of new mesogenic compounds with interesting phase behavior.

The exploration of these applications could lead to the development of new materials with advanced optical, electronic, or biological properties.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

The reactivity of the bromoethyl group in this compound, particularly in nucleophilic substitution reactions, presents an opportunity for detailed mechanistic investigations using advanced spectroscopic techniques. Ultrafast spectroscopy, such as femtosecond transient absorption, could provide valuable insights into the dynamics of these reactions on a molecular level.

Key research questions that could be addressed include:

Solvent Effects: The influence of the solvent on the reaction mechanism (e.g., SN1 vs. SN2 pathways) could be elucidated by monitoring the transient species formed during the reaction in different solvent environments.

Intermediate Characterization: The direct observation and characterization of short-lived intermediates, such as carbocations or radical species, would provide a deeper understanding of the reaction pathways.

Energy Landscapes: By mapping the reaction coordinates and identifying transition states, a more complete picture of the energy landscape of the reactions of this compound could be constructed.

These fundamental studies would not only advance our understanding of the reactivity of this specific compound but also contribute to the broader field of physical organic chemistry.

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-(2-bromoethyl)benzoate, and what key intermediates are involved?

This compound is typically synthesized via bromination or alkylation of ethyl benzoate derivatives. A common approach involves:

- Bromination of ethyl 4-vinylbenzoate : Reacting the vinyl group with HBr or NBS (N-bromosuccinimide) to introduce the bromoethyl moiety .

- Alkylation of ethyl 4-hydroxybenzoate : Using 1,2-dibromoethane under basic conditions to form the bromoethyl chain, followed by esterification .

Key intermediates include ethyl 4-vinylbenzoate or ethyl 4-hydroxybenzoate. Side reactions like over-bromination or ester hydrolysis can occur, requiring careful control of stoichiometry and reaction time.

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

- 1H/13C-NMR : The bromoethyl group (-CH2CH2Br) shows distinct splitting patterns (e.g., triplet for CH2Br at ~3.5 ppm in 1H-NMR). Aromatic protons appear as a doublet (para-substitution) near 7.8–8.2 ppm .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br absorption (~550–650 cm⁻¹).

- TLC and HPLC : Monitor reaction progress and purity using silica gel TLC (hexane:ethyl acetate eluent) or reverse-phase HPLC .

- Elemental Analysis : Validate C, H, N, and Br content to rule out impurities.

Advanced: How can researchers optimize reaction conditions to minimize dibromination during the synthesis of this compound?

Dibromination (e.g., forming -CH2BrCH2Br) is a common side reaction. Mitigation strategies include:

- Controlled stoichiometry : Use a 1:1 molar ratio of brominating agent (e.g., HBr) to the precursor (e.g., ethyl 4-vinylbenzoate) .

- Low-temperature reactions : Conduct bromination at 0–10°C to reduce radical-mediated over-bromination.

- Radical inhibitors : Add TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to suppress unwanted radical chain reactions .

Advanced monitoring via GC-MS or in-situ FT-IR helps track intermediates and adjust conditions dynamically.

Advanced: What role does this compound play in the synthesis of heterocyclic compounds?

The bromoethyl group serves as a versatile electrophile in:

- Nucleophilic substitution : React with amines (e.g., benzimidazole derivatives) to form ethyl 4-(2-(heterocyclic)ethyl)benzoate, a precursor for bioactive molecules .

- Cross-coupling reactions : Utilize Pd-catalyzed Suzuki or Heck couplings to attach aryl/vinyl groups for materials science applications .

For example, in , the bromoethyl group was replaced with thioacetamido-benzimidazole moieties to create antitumor candidates.

Basic: How does the bromoethyl group influence the compound’s reactivity compared to other ethyl benzoate derivatives?

The bromoethyl group enhances electrophilicity, enabling:

- SN2 reactions : Nucleophiles (e.g., amines, thiols) displace bromide to form substituted ethyl benzoates.

- Elimination reactions : Under basic conditions, dehydrohalogenation forms vinyl derivatives.

In contrast, unsubstituted ethyl benzoates lack these pathways, limiting their utility in functionalization .

Advanced: What crystallographic challenges arise when determining the structure of this compound, and how can SHELX address them?

Challenges include:

- Disorder in the bromoethyl chain : The -CH2CH2Br group may exhibit rotational disorder, complicating electron density maps.

- Weak X-ray scattering from bromine : Heavy atoms like Br can dominate phase determination, masking lighter atoms.

SHELXL refinement strategies:

Advanced: How can researchers analyze thermal degradation products of this compound under elevated temperatures?

- TGA-DSC : Monitor mass loss and exothermic/endothermic events. Degradation typically starts at ~150°C, releasing HBr and forming ethyl 4-vinylbenzoate .

- Py-GC-MS : Flash pyrolysis at 300–400°C coupled with GC-MS identifies volatile by-products (e.g., styrene derivatives).

- Solid-state NMR : Characterize carbonaceous residues post-degradation.

Basic: What safety precautions are critical when handling this compound?

- Toxicity : Bromoethyl groups are alkylating agents; use PPE (gloves, goggles) to avoid skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential HBr release.

- Storage : Keep in amber vials at –20°C under inert atmosphere to prevent hydrolysis .

Advanced: How can computational methods (e.g., DFT) predict reaction pathways for this compound in complex syntheses?

- Transition state modeling : DFT (B3LYP/6-31G*) calculates energy barriers for SN2 vs. elimination pathways.

- Solvent effects : COSMO-RS simulations predict solvolysis rates in polar aprotic solvents (e.g., DMF vs. THF) .

These methods guide solvent selection and catalyst design to favor desired products.

Advanced: What strategies resolve conflicting spectral data (e.g., NMR vs. IR) when characterizing this compound derivatives?

- 2D NMR (HSQC, HMBC) : Resolve ambiguous proton-carbon correlations, especially for overlapping aromatic signals.

- X-ray crystallography : Provides definitive bond-length and angle data to validate proposed structures .

- Combined spectral libraries : Cross-reference with databases (e.g., PubChem, Reaxys) to identify discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.